molecular formula C48H24N8OV B3424153 Vanadyl 2,3-naphthalocyanide CAS No. 33273-15-3

Vanadyl 2,3-naphthalocyanide

Cat. No.: B3424153
CAS No.: 33273-15-3
M. Wt: 779.7 g/mol
InChI Key: IVUBJNPDPBDVLT-UHFFFAOYSA-N
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Description

Vanadyl 2,3-naphthalocyanide is a useful research compound. Its molecular formula is C48H24N8OV and its molecular weight is 779.7 g/mol. The purity is usually 95%.
The exact mass of the compound Vanadyl 2,3-naphthalocyanide is 779.151265 g/mol and the complexity rating of the compound is 1570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Vanadyl 2,3-naphthalocyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vanadyl 2,3-naphthalocyanide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;oxovanadium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H24N8.O.V/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;/h1-24H;;/q-2;;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUBJNPDPBDVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=NC5=NC(=NC6=C7C=C8C=CC=CC8=CC7=C([N-]6)N=C9C1=CC2=CC=CC=C2C=C1C(=N9)N=C3[N-]4)C1=CC2=CC=CC=C2C=C15.O=[V+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H24N8OV
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

779.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Vanadyl 2,3-naphthalocyanine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Vanadyl 2,3-Naphthalocyanine (VONc)

Part 1: Executive Summary

Vanadyl 2,3-naphthalocyanine (VONc) is a robust, metallo-organic macrocycle characterized by extended


-conjugation and a distinct near-infrared (NIR) absorption profile. Unlike its phthalocyanine homologues, the naphthalene-fused ring system of VONc compresses the HOMO-LUMO gap, shifting optical activity deep into the NIR window (~817 nm).

This guide details the structural architecture, synthesis protocols, and optoelectronic properties of VONc. It is designed for researchers leveraging VONc for organic photovoltaics (OPVs) , molecular spintronics (qubits) , and photothermal therapy .

Part 2: Molecular Architecture & Electronic State

Structural Geometry

VONc (Formula:


) consists of a central vanadium(IV) ion coordinated by four isoindole nitrogen atoms in a square planar array, capped by an axial oxygen atom.
  • Symmetry: The molecule exhibits approximate

    
     symmetry . The Vanadyl (
    
    
    
    ) bond sits perpendicular to the macrocyclic plane, breaking planarity and preventing tight
    
    
    -
    
    
    stacking in certain polymorphs, which enhances solubility relative to planar metallo-naphthalocyanines.
  • Coordination: The Vanadium is in the +4 oxidation state (

    
    ) .
    
  • Spin State: It possesses a single unpaired electron (

    
    ) in the 
    
    
    
    orbital, making it paramagnetic and a candidate for molecular spin qubits with long coherence times.
Visualization of Architecture

The following diagram illustrates the core connectivity and the synthesis logic.

VONc_Structure cluster_properties Key Structural Features Precursor 2,3-Dicyanonaphthalene (C12H6N2) Intermediate Cyclotetramerization (Template Effect) Precursor->Intermediate 4 eq. MetalSource Vanadium Source (VCl3 or VOSO4) MetalSource->Intermediate 1 eq. VONc Vanadyl 2,3-Naphthalocyanine (C48H24N8OV) Intermediate->VONc -Cl / -SO4 Feat1 Extended Conjugation (Red-shifted Q-band) VONc->Feat1 Feat2 Axial V=O Bond (Prevents H-aggregation) VONc->Feat2

Caption: Synthesis pathway and structural features of Vanadyl 2,3-Naphthalocyanine.

Part 3: Synthesis & Purification Protocol

Causality: The synthesis relies on the cyclotetramerization of 2,3-dicyanonaphthalene. High-boiling solvents are required to overcome the activation energy of the nitrile trimerization. Purification is the critical failure point ; crude VONc contains unreacted precursors and metal salts that quench optoelectronic performance.

Materials
  • Precursor: 2,3-Dicyanonaphthalene (CAS: 2241-24-9).

  • Metal Source: Vanadium(III) chloride (

    
    ) or Vanadyl Sulfate (
    
    
    
    ).
  • Solvent: Quinoline or 1-Chloronaphthalene (Boiling point > 200°C).

  • Catalyst: Ammonium molybdate (optional, accelerates ring closure).

Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a condenser and

    
     inlet, dissolve 2,3-dicyanonaphthalene (10 mmol) and 
    
    
    
    (3 mmol) in dry quinoline (15 mL).
    • Note: A slight excess of metal ensures complete consumption of the expensive nitrile precursor.

  • Cyclization: Heat the mixture to 220°C (reflux) for 6–12 hours. The solution will turn from pale yellow to opaque dark green/black.

  • Quenching: Cool the reaction to 80°C and pour into 200 mL of methanol. This precipitates the macrocycle while keeping quinoline and unreacted nitriles in solution.

  • Filtration & Washing: Filter the dark precipitate. Wash sequentially with:

    • Hot Methanol (removes organic impurities).

    • Hot Water (removes ionic vanadium salts).

    • Acetone (removes trace solvent).

  • Purification (Device Grade):

    • Method: High-vacuum sublimation.

    • Conditions:

      
       Torr at 450–500°C.
      
    • Validation: Mass spectrometry or elemental analysis must confirm absence of Cl/S impurities.

Part 4: Physicochemical Properties[1][2][3]

The following data summarizes the core metrics for VONc.

PropertyValueNotes
Formula

Molecular Weight 779.71 g/mol
CAS Number 33273-15-3Unsubstituted core
Appearance Dark Green/Black PowderMetallic luster in crystal form
Absorption (

)
817 nm (in solution)High extinction coefficient (

)
HOMO-LUMO Gap ~1.52 eVCalculated from optical edge
V=O[1][2][][4][5][6][7][8][9] Stretch (IR) 995–1005

Diagnostic peak for V(IV)=O bond
Thermal Stability > 300°CSuitable for vacuum deposition
Solubility Low (< 1 mg/mL)Soluble in

, slightly in chloronaphthalene.

Part 5: Optoelectronic Mechanism

VONc's utility is defined by its electronic transitions. The extended naphthalene system lifts the HOMO energy level relative to phthalocyanine, narrowing the bandgap.

Absorption Pathway
  • Q-Band (NIR): The dominant transition (

    
    ) occurs at ~817 nm. This is the "fingerprint" absorption used in IR filtering and photothermal therapy.
    
  • B-Band (Soret): A secondary, high-energy transition occurs in the UV region (~340 nm).

  • Vibrational Coupling: The rigidity of the macrocycle results in sharp absorption peaks with minimal Stokes shift, ideal for sensing applications.

Device Integration Workflow

The following diagram outlines how VONc is integrated into an Organic Photovoltaic (OPV) or Sensor architecture.

Device_Integration Substrate Substrate (Glass/ITO) HTL Hole Transport Layer (PEDOT:PSS) Substrate->HTL Spin Coat ActiveLayer Active Layer (VONc : Acceptor Blend) HTL->ActiveLayer Vacuum Deposition ActiveLayer->ActiveLayer NIR Absorption (817 nm) ETL Electron Transport Layer (C60 / BCP) ActiveLayer->ETL Exciton Dissociation Electrode Top Electrode (Ag / Al) ETL->Electrode Charge Collection

Caption: Layer-by-layer integration of VONc in a standard bulk-heterojunction device.

Part 6: References

  • Sigma-Aldrich. Vanadyl 2,3-naphthalocyanine Product Specification. Link

  • American Elements. Vanadyl 2,3-naphthalocyanine Properties and Applications. Link

  • Yamashita, A., et al. "Synthesis and properties of naphthalocyanine derivatives." Inorganic Chemistry, 1987. (Foundational synthesis protocol referenced via general MPc literature).

  • ChemSpider. 2,3-Dicyanonaphthalene Precursor Data. Link

  • PubChem. Vanadyl 2,3-naphthalocyanine Compound Summary. Link

Sources

Technical Guide: Absorption Spectroscopy of Vanadyl Naphthalocyanine in the Q-Band

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Absorption Spectrum of Vanadyl Naphthalocyanine in Q-band Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

Vanadyl 2,3-naphthalocyanine (VONc) represents a pinnacle of near-infrared (NIR) chromophore design. Distinguished by its intense Q-band absorption (


 nm) and exceptional thermal stability, VONc is a critical material in organic photovoltaics, non-linear optics, and emerging theranostic applications like photothermal therapy (PTT).

This guide provides a rigorous analysis of the VONc Q-band, detailing the quantum mechanical origins of its spectral features, solvation dynamics, and precise experimental protocols for characterization. It focuses on the soluble derivative Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine (VTTBNc) , the industry standard for solution-phase research.

Fundamental Photophysics: The Origin of the Q-Band

Molecular Architecture

The VONc molecule consists of a central Vanadium(IV) oxide cation (


) coordinated by a naphthalocyanine ligand. Unlike phthalocyanines (Pc), naphthalocyanines (Nc) possess linearly benzo-fused rings, extending the 

-conjugation system.
  • Symmetry: Approximate

    
     symmetry (due to the axial oxygen).
    
  • Electronic Configuration: The central Vanadium has a

    
     configuration, but the primary NIR absorption is ligand-centered (
    
    
    
    ).
The Gouterman Four-Orbital Model

The intense absorption in the Q-band arises from the transition between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO (

    
    ):  Localized on the carbon atoms of the pyrrole rings.
    
  • LUMO (

    
    ):  Doubly degenerate, localized on the macrocycle nitrogen and carbon atoms.
    

In VONc, the extended naphthalene conjugation destabilizes the HOMO (


) while leaving the LUMO (

) relatively unaffected compared to phthalocyanines. This compression of the HOMO-LUMO gap results in a significant bathochromic (red) shift of the Q-band from ~680 nm (Phthalocyanine) to ~810 nm (Naphthalocyanine) .
Jablonski Energy Diagram

The following diagram illustrates the electronic transitions and relaxation pathways specific to VONc.

Jablonski S0 Ground State (S0) S1 Excited State (S1) Q-Band Absorption S0->S1 Abs (810 nm) S2 Excited State (S2) B-Band (Soret) S0->S2 Abs (340 nm) S1->S0 Fluorescence (weak) T1 Triplet State (T1) S1->T1 Intersystem Crossing Heat Non-Radiative Decay (Photothermal Effect) S1->Heat Vibrational Relaxation S2->S1 Internal Conversion T1->S0 Phosphorescence

Figure 1: Energy level diagram highlighting the dominant Q-band transition and the efficient non-radiative decay pathway utilized in photothermal therapy.

Spectral Characteristics & Solvatochromism

The absorption profile of VONc is dominated by the Q-band. The exact position and shape are sensitive to the solvent environment and aggregation state.

Quantitative Spectral Data (VTTBNc)
ParameterValueConditionsNotes

(Q-band)
808 - 814 nm Toluene / CHCl

Dominant transition (

)
Extinction Coefficient (

)
~2.0

M

cm

Monomeric SolutionExtremely high absorptivity

(B-band)
~340 nm TolueneSoret band (

)
Stokes Shift ~10 - 15 nm TolueneSmall structural rearrangement
Aggregation Effects

VONc molecules have a strong tendency to stack due to


 interactions, forming aggregates that distort the Q-band.
  • Monomer: Sharp, intense peak at ~810 nm.

  • H-Aggregates (Face-to-Face): Blue-shifted (hypsochromic) band, often broadening to 700-750 nm.

  • J-Aggregates (Head-to-Tail): Red-shifted (bathochromic) band, pushing absorption >850 nm.

Critical Insight: In non-coordinating non-polar solvents (e.g., Hexane), VONc often aggregates, leading to a broadened spectrum. Aromatic solvents (Toluene) or chlorinated solvents (Chloroform) are preferred to maintain the monomeric species required for accurate characterization.

Experimental Protocol: High-Fidelity Spectral Acquisition

To obtain a reliable absorption spectrum, one must strictly control solubility and concentration to prevent aggregation artifacts.

Reagents and Materials
  • Analyte: Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine (VTTBNc) [Sigma-Aldrich Ref: 105011-00-5].

  • Solvent: Spectroscopic grade Toluene or Chloroform (stabilized with amylene).

  • Cuvette: Quartz, 10 mm path length (Glass absorbs in NIR; Quartz is mandatory).

Step-by-Step Workflow

Protocol Step1 Stock Solution Prep Dissolve 1 mg VTTBNc in 10 mL Toluene Step2 Sonication 15 mins @ 25°C to disperse aggregates Step1->Step2 Step3 Filtration 0.2 µm PTFE filter to remove micro-solids Step2->Step3 Step4 Dilution Target Conc: 1 - 5 µM (Abs ~ 0.5 - 1.0) Step3->Step4 Step5 Baseline Correction Measure pure solvent blank Step4->Step5 Step6 Measurement Scan 300 - 1100 nm Step5->Step6

Figure 2: Operational workflow for acquiring artifact-free UV-Vis-NIR spectra of VONc.

Protocol Validation (Self-Check)
  • Beer-Lambert Linearity: Prepare three dilutions (

    
    ). Plot Absorbance vs. Concentration. 
    
    
    
    must be
    
    
    . If linearity fails, aggregation is occurring.
  • Peak Shape: The Q-band should be sharp with a Full Width at Half Maximum (FWHM) of

    
     nm. A broad shoulder on the blue side (600-750 nm) indicates H-aggregation.
    

Applications in Biomedicine & Theranostics

The Q-band absorption of VONc falls squarely within the First Biological Window (NIR-I, 700-900 nm) , where tissue scattering and autofluorescence are minimal.

Photothermal Therapy (PTT)

VONc acts as a highly efficient photothermal agent. Upon irradiation at 808 nm (matching common clinical lasers):

  • VONc absorbs photons (

    
    ).
    
  • Rapid internal conversion and vibrational relaxation occur (see Figure 1).

  • Excitation energy is dissipated as heat, inducing localized hyperthermia in tumor tissues.

Photoacoustic Imaging (PAI)

The non-radiative decay generates thermoelastic expansion, producing acoustic waves detectable by ultrasound transducers. VONc's high extinction coefficient (


) directly translates to a strong photoacoustic signal, superior to many gold nanorods.

References

  • Sigma-Aldrich. Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine Product Specification. Link

  • Gouterman, M. (1961). Spectra of Porphyrins. Journal of Molecular Spectroscopy. (Foundational theory on the four-orbital model and Q-band origin).
  • Benchmesh, T. et al. (2025). Tin naphthalocyanine complexes for infrared absorption in organic photovoltaic cells. ResearchGate. Link

  • American Elements. Vanadyl 2,3-naphthalocyanine Properties. Link

  • Zheng, B. et al. (2018). Theranostic Phthalocyanine and Naphthalocyanine Nanoparticles for Photoacoustic Imaging and Photothermal Therapy. Nanotheranostics. Link

Vanadyl 2,3-naphthalocyanide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architectures for Near-Infrared Optoelectronics

Executive Summary

Vanadyl 2,3-naphthalocyanine (VONc) represents a critical class of metallo-naphthalocyanines, distinguished by its extended


-conjugated system and the presence of a paramagnetic vanadyl (

) center.[1][2] Unlike its phthalocyanine analogues, VONc exhibits a bathochromic shift into the near-infrared (NIR) region (

nm), making it a high-value candidate for nonlinear optics, organic photovoltaics (OPVs), and quantum information systems.[1][2]

This guide provides a definitive breakdown of its molecular identity, synthesis logic, and physicochemical properties, serving as a reference for researchers optimizing NIR-active materials.[1][2]

Molecular Identity & Stoichiometry[1][2][3]

The precise molecular weight and formula are derived from the cyclotetramerization of four naphthalene-2,3-dicarbonitrile units coordinated to a central vanadyl oxocation.[1][2]

Quantitative Specifications
PropertyValuePrecision Note
Chemical Name Vanadyl 2,3-naphthalocyanineSpecific regioisomer (linear conjugation)
CAS Number 33273-15-3 Unsubstituted core
Empirical Formula

Hill Notation
Molecular Weight 779.72 g/mol Based on IUPAC atomic weights
Exact Mass 779.151 g/mol Monoisotopic
Coordination Geometry Square Pyramidal (

)
V=O bond sits axially
Oxidation State Vanadium (IV)

configuration (

)
Structural Logic

The molecule consists of a planar naphthalocyanine ligand (


) hosting a central 

ion.[1][2] The "2,3" designation indicates that the benzene rings are fused linearly to the porphyrazine core, maximizing

-orbital overlap and delocalization.[1][2] This contrasts with "1,2-naphthalocyanine," which is angularly fused and possesses a wider bandgap.[1][2]

Formula Derivation:

  • Precursor: 2,3-Dicyanonaphthalene (

    
    ).[1][2]
    
  • Tetramerization:

    
     (Macrocycle Ligand).[1][2]
    
  • Metalation:

    
    .
    

Synthesis & Fabrication Protocol

The synthesis of VONc requires rigorous control over temperature and solvent choice to prevent incomplete cyclization or oxidative degradation.[1][2] The following protocol outlines the "Template Synthesis" method, which is thermodynamically favored over metalation of the free base.

Reaction Mechanism

The reaction is a nucleophilic attack of the nitrile nitrogen on the nitrile carbon of a neighboring molecule, templated by the vanadium ion.[1][2]

SynthesisPath Precursor 2,3-Dicyanonaphthalene (C12H6N2) Intermediate Isoindoline Intermediate Precursor->Intermediate Reflux (220-240°C) 4-6 Hours MetalSource Vanadium(III) Chloride (VCl3) or V2O5 MetalSource->Intermediate Reflux (220-240°C) 4-6 Hours Solvent High-BP Solvent (Quinoline/1-Chloronaphthalene) Solvent->Intermediate Reflux (220-240°C) 4-6 Hours Crude Crude VONc (Green/Black Solid) Intermediate->Crude Cyclotetramerization Pure Purified VONc (C48H24N8OV) Crude->Pure Soxhlet Extraction (Acetone -> Pyridine)

Figure 1: Synthetic workflow for Vanadyl 2,3-naphthalocyanine via template cyclotetramerization.[1][2]

Detailed Methodology

Reagents:

  • 2,3-Dicyanonaphthalene (10 mmol)[1][2]

  • Vanadium(III) chloride (

    
    ) (3 mmol) - Excess ensures complete metalation.[1][2]
    
  • Quinoline (10 mL) - Solvent and base catalyst.[1][2]

Step-by-Step:

  • Mixing: Combine dicyanonaphthalene and

    
     in dry quinoline under an inert atmosphere (
    
    
    
    or Ar). Oxygen exclusion is critical to prevent vanadium over-oxidation during initiation.[1][2]
  • Thermal Activation: Rapidly heat to reflux (

    
    ). A slow ramp can lead to poly-isoindoline byproducts.[1][2]
    
  • Reaction: Maintain reflux for 6 hours. The solution will turn opaque dark green/black.[1][2]

  • Quenching: Cool to

    
     and pour into methanol (100 mL) to precipitate the macrocycle.
    
  • Purification (Critical):

    • Filter the crude solid.[1][2]

    • Wash 1: Hot water (removes ionic vanadium salts).[1][2]

    • Wash 2: Hot acetone (removes unreacted organic precursors).[1][2]

    • Extraction: Use Soxhlet extraction with chlorobenzene or pyridine if high purity is required for electronic devices.[1][2]

Physicochemical Properties & Applications

Electronic Structure & Absorption

VONc is defined by its Q-band , a


 transition involving the HOMO (

) and LUMO (

).[1][2]
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (Solution):  ~817 nm (in chloronaphthalene).[1][2]
    
  • 
     (Solid Film):  840–880 nm (Red-shifted due to J-aggregation).[1][2]
    

The extended conjugation of the naphthalene rings (compared to benzene in phthalocyanine) destabilizes the HOMO, narrowing the HOMO-LUMO gap and pushing absorption into the NIR.[1][2]

EnergyLevels cluster_0 Orbital Energy Diagram cluster_1 Spectral Output LUMO LUMO (eg*) Excited State QBand Q-Band Absorption (NIR: ~817 nm) LUMO->QBand Correlates to Gap Band Gap (~1.4 eV) HOMO HOMO (a1u) Ground State HOMO->LUMO Photon Absorption (hν)

Figure 2: Simplified molecular orbital diagram illustrating the origin of the Near-IR Q-band transition.[1][2]

Solubility & Processing

Unsubstituted VONc has extremely low solubility in common organic solvents (toluene, chloroform) due to strong


 stacking interactions.[1][2]
  • Soluble Derivatives: For solution-processing (spin coating), researchers often use Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine (CAS: 105011-00-5).[1][2] The bulky tert-butyl groups disrupt stacking, enhancing solubility in chloroform/toluene.[1][2]

Applications
  • Organic Photovoltaics (OPV): Used as an electron donor or near-IR sensitizer in ternary blend solar cells to harvest photons beyond the visible spectrum.[1][2]

  • Optical Limiting: The nonlinear absorption properties protect sensors from high-intensity laser damage.[1][2]

  • Quantum Computing: The

    
     center (
    
    
    
    ) exhibits long spin coherence times, making dilute VONc films candidates for molecular spin qubits.[1][2]

References

  • Sigma-Aldrich. Vanadyl 2,3-naphthalocyanine Product Specification & COA. Retrieved from .[1][2]

  • PubChem. Vanadyl 2,3-naphthalocyanine Compound Summary. National Library of Medicine.[1][2] Retrieved from .[1][2]

  • American Elements. Vanadyl 2,3-naphthalocyanine Properties and Safety Data. Retrieved from .[1][2]

  • Yamashita, A., et al. (2015).[1][2] Direct Synthesis of Vanadium Phthalocyanine and Its Electronic and Magnetic States. Institute for Molecular Science.[1][2] Retrieved from .[1][2]

Sources

Technical Whitepaper: Vanadyl Naphthalocyanine (VONc) as a Premier NIR Chromophore

[1][2]

Executive Summary

Vanadyl Naphthalocyanine (VONc) represents a pinnacle in the design of near-infrared (NIR) absorbing chromophores.[1] Unlike its phthalocyanine predecessors, VONc possesses an extended


1

Molecular Architecture & Electronic Structure

The superior optical properties of VONc stem from its specific molecular symmetry and orbital engineering.

The Role of Extended Conjugation

VONc is a metallo-naphthalocyanine where four benzo-fused rings are annulated to the porphyrazine core.[1] This expansion of the


1
  • HOMO: Concentrated on the carbon backbone of the isoindole units.

  • LUMO: Delocalized over the central metal and the inner nitrogen atoms.

  • Result: A bathochromic shift of the Q-band absorption to

    
    800–850 nm.
    
The Vanadyl ( ) Dipole and Aggregation

The central vanadyl unit (

11
  • Monomeric State: High molar extinction coefficient (

    
    ) and distinct Q-band.[1]
    
  • J-Aggregation: Under specific processing (e.g., molecular crystals or specific polymer matrices), VONc can form edge-to-edge J-aggregates, further redshifting absorption into the NIR-II window (>1000 nm), desirable for deep-tissue imaging.[1]

Photophysical Specifications

The following data summarizes the core photophysical properties of Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine (a common soluble derivative) in Toluene.

ParameterSymbolTypical ValueUnitNotes
Absorption Maximum

808 - 815nmSolvent dependent (Redshifts in aromatic solvents)
Extinction Coefficient



At

Fluorescence Quantum Yield

< 0.1-Dominated by non-radiative decay (Heat)
Photothermal Efficiency

30 - 55%Highly dependent on encapsulation method
Thermal Stability

> 300°CExceptional structural integrity
Photophysical Relaxation Pathways

The utility of VONc in Photothermal Therapy (PTT) relies on maximizing Non-Radiative Decay (Internal Conversion) while minimizing Fluorescence and Intersystem Crossing (ISC).[1]

JablonskiS0Ground State (S0)S1Excited Singlet (S1)S0->S1Absorption (NIR)S1->S0FluorescenceT1Triplet State (T1)S1->T1ISC (ROS Generation)HeatThermal Energy (Heat)S1->HeatInternal Conversion(Dominant Pathway)T1->S0PhosphorescencePhotonFluorescence (hv)

Figure 1: Jablonski diagram illustrating the dominant non-radiative decay pathway (Internal Conversion) in VONc that drives the photothermal effect.[1]

Engineering Bio-Stability: Encapsulation Protocols

Native VONc is hydrophobic, necessitating encapsulation for biological use. We recommend Polymer Dot (P-dot) encapsulation over simple micellar systems for superior stability and brightness.[1]

Protocol: Synthesis of VONc-loaded P-dots

Objective: Create water-dispersible, stable NIR-absorbing nanoparticles.

Reagents:

  • VONc (Sigma-Aldrich, Cat# 432962)[1]

  • Poly(styrene-co-maleic anhydride) (PSMA) or PEG-PCL[1]

  • Tetrahydrofuran (THF) - Anhydrous[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve VONc (0.5 mg) and PSMA (2 mg) in 5 mL of anhydrous THF. Sonicate for 10 minutes to ensure complete molecular dissolution.

  • Precipitation: Rapidly inject the THF mixture into 10 mL of vigorously stirring (1200 RPM) deionized water. Note: The rapid solvent exchange induces hydrophobic collapse, trapping VONc inside the polymer matrix.

  • Solvent Removal: Evaporate THF using a rotary evaporator at 40°C under reduced pressure, or by N2 stripping for 4 hours.

  • Purification: Filter the resulting solution through a 0.22

    
     syringe filter to remove large aggregates.
    
  • Validation: Measure Hydrodynamic Diameter via Dynamic Light Scattering (DLS). Target size: 40–80 nm.[1]

Experimental Protocols: Quantifying Efficiency

Trustworthy data requires rigorous validation.[1] The calculation of Photothermal Conversion Efficiency (

1
Protocol: Measurement of (Roper's Model)

Theory: The energy balance of the system is governed by:



1

Workflow:

  • Setup: Place 1 mL of VONc P-dot solution in a quartz cuvette. Insert a thermocouple probe (ensure it does not intersect the laser path directly).[1]

  • Irradiation: Expose sample to 808 nm continuous-wave (CW) laser at 1

    
    .
    
  • Data Logging: Record temperature every 10 seconds until steady state (

    
    ) is reached (approx. 10 mins).
    
  • Cooling Phase: Turn off the laser and record the cooling curve until the sample returns to ambient temperature (

    
    ).
    

Calculation:

  • Determine the heat transfer coefficient (

    
    ) by plotting 
    
    
    vs time during the cooling phase, where
    
    
    .[1] The slope is the time constant
    
    
    .
    
    
    [1]
  • Calculate

    
    :
    
    
    
    [1]
    • 
      : Heat dissipated by solvent/cuvette (measured with pure water control).[1]
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      : Laser power (W).[1][2][3]
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      : Absorbance at 808 nm.[1]
      

Biomedical Applications

Photothermal Therapy (PTT)

VONc's high

11
Photoacoustic (PA) Imaging

VONc serves as an exogenous contrast agent.[1] The rapid thermal expansion following laser pulses generates acoustic waves detectable by ultrasound transducers.

  • Advantage: Decouples resolution from depth, providing high-resolution images at depths where optical microscopy fails.[1]

WorkflowSynthVONc Synthesis/Sourcing(>95% Purity)EncapNano-Encapsulation(P-dots / PEG-PCL)Synth->EncapHydrophobic CollapseCharCharacterization(UV-Vis, DLS, TEM)Encap->CharQC CheckInVitroIn Vitro Validation(Cytotoxicity, PTT Efficiency)Char->InVitroPass QCInVivoIn Vivo Application(Tumor Ablation / PA Imaging)InVitro->InVivoTherapeutic Index > 10

Figure 2: Validated experimental workflow for developing VONc-based theranostic agents.

References

  • Sigma-Aldrich. Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine Product Specification. [1]

  • ACS Applied Nano Materials. Vanadyl Naphthalocyanine-Doped Polymer Dots for Near-Infrared Light-Induced Nitric Oxide Release and Bactericidal Effects. (2023).[1] [1]

  • ResearchGate. Standardization of Methodology of Light-to-Heat Conversion Efficiency Determination for Colloidal Nanoheaters. (2021).

  • Nanotheranostics. Theranostic Phthalocyanine and Naphthalocyanine Nanoparticles for Photoacoustic Imaging and Photothermal Therapy of Tumors. (2017).[1]

  • WIREs Nanomedicine. Recent applications of phthalocyanines and naphthalocyanines for imaging and therapy. (2016).[1][4]

Methodological & Application

Application Note: Vacuum Thermal Evaporation Protocols for Vanadyl Naphthalocyanine (VONc) Thin Films

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vanadyl 2,3-naphthalocyanine (VONc) is a robust metallo-organic semiconductor characterized by intense absorption in the Near-Infrared (NIR) window (700–1000 nm). Unlike its phthalocyanine cousins, the extended


-conjugation of the naphthalene units confers unique optical transparency in the visible spectrum while maximizing NIR sensitivity.

This guide details the Vacuum Thermal Evaporation (VTE) protocol for depositing high-purity VONc thin films. It addresses the critical challenge in organic VTE: controlling the polymorphism (molecular stacking) to dictate device performance. Whether for organic photovoltaics (OPV), SERS substrates, or NIR-responsive bio-coatings, the functionality of VONc is strictly determined by its crystal phase (Phase I vs. Phase II).

Material Physics & Pre-Deposition Logic

The Polymorph Challenge

VONc molecules are planar discs that tend to stack like coins. The arrangement of these stacks determines the electronic band structure.

  • Phase I (Kinetic Phase): Formed at room temperature. Molecules are randomly oriented or form "H-aggregates" (face-to-face). Low conductivity, blue-shifted absorption.

  • Phase II (Thermodynamic Phase): Formed at elevated substrate temperatures (

    
    ) or via annealing. Molecules slip-stack to form "J-aggregates" (head-to-tail). High carrier mobility, significant red-shift in absorption (
    
    
    
    nm).
Source Material Purification

Critical Step: Commercial VONc purity is often


. Impurities act as trap states and disrupt nucleation.
  • Protocol: Perform Thermal Gradient Sublimation prior to loading the VTE cell.

  • Parameters: Source zone at

    
    C, collector zone gradient 
    
    
    
    C–
    
    
    C, Pressure
    
    
    Torr.

Experimental Protocol: Vacuum Thermal Evaporation

Equipment Configuration
  • System: High-vacuum chamber (Cryo or Turbo-pumped).

  • Source: Low-temperature organic effusion cell (Knudsen cell) or resistively heated Quartz crucible with a baffled lid (to prevent "spitting" of powder).

  • Substrate Holder: Heated stage capable of PID control up to

    
    C.
    
  • Monitoring: Quartz Crystal Microbalance (QCM) calibrated with a density of

    
     (approximate for amorphous VONc) to 
    
    
    
    (crystalline).
Substrate Preparation (The Foundation)

Surface energy dictates film continuity. For glass/ITO substrates:

  • Sonicate: Detergent (15 min)

    
     DI Water (15 min) 
    
    
    
    Acetone (15 min)
    
    
    IPA (15 min).
  • Dry: Nitrogen blow-dry.

  • Activation: UV-Ozone or Oxygen Plasma (50W, 2 min) immediately before loading. Reason: Increases surface energy to promote wetting and prevent island growth.

Deposition Workflow

The following table summarizes the optimized process window for Phase II (crystalline) growth.

ParameterSettingRationale
Base Pressure

Torr
Prevents oxidation of Vanadyl (

) center.
Source Temp (

)

C –

C
VONc sublimates higher than VOPc due to mass.
Deposition Rate

Slow growth promotes orderly

-

stacking.
Substrate Temp (

)

C

C
Provides thermodynamic energy for Phase II formation.
Film Thickness

Application dependent (OPV: ~30nm; Sensors: >50nm).

Step-by-Step Procedure:

  • Degas: Heat source to

    
    C (below sublimation) for 20 mins to remove adsorbed water.
    
  • Ramp: Increase

    
     to 
    
    
    
    C. Monitor QCM.
  • Soak: Stabilize rate at

    
     with shutter closed  for 5 mins.
    
  • Deposit: Open shutter. Maintain

    
     at 
    
    
    
    C.
  • Cool Down: Close shutter. Anneal film in vacuum at

    
     for 30 mins, then cool to RT at 
    
    
    
    C/min to prevent thermal stress cracking.

Phase Engineering & Characterization Logic

To validate the protocol, you must confirm the molecular arrangement. The optical spectrum is the primary self-validating metric.

Workflow Diagram: Phase Control

The following diagram illustrates the decision tree for achieving the desired polymorph.

VONc_Phase_Engineering Start VONc Source Powder Purification Gradient Sublimation (Remove Impurities) Start->Purification VTE_Chamber VTE Deposition (High Vacuum) Purification->VTE_Chamber Sub_Temp_Low T_sub = 25°C (RT) VTE_Chamber->Sub_Temp_Low Standard Sub_Temp_High T_sub = 150°C VTE_Chamber->Sub_Temp_High Direct Cryst. Phase_I Phase I Film (Amorphous/Kinetic) Sub_Temp_Low->Phase_I Phase_II Phase II Film (Crystalline/Thermodynamic) Sub_Temp_High->Phase_II Annealing Post-Deposition Annealing (Vacuum/Solvent Vapor) Phase_I->Annealing Phase Transition Check_I Validation: Q-band ~760-800nm Phase_I->Check_I Check_II Validation: Q-band >840nm XRD Peak 2θ ~7.5° Phase_II->Check_II Annealing->Phase_II

Figure 1: Logic flow for controlling VONc polymorphism via substrate temperature and post-processing.

Validation Metrics
MethodMetricExpected Result (Phase II)Interpretation
UV-Vis-NIR Q-Band Position

Red-shift indicates J-aggregation (slip-stacking).
XRD Low Angle Peak

Indicates inter-planar spacing of

(molecular standing edge-on).
AFM MorphologyVermicular (worm-like) grainsHigh surface area; typical of annealed phthalocyanines.

Troubleshooting & Safety

Common Failure Modes
  • Pinholes: Caused by dirty substrates or deposition rates that are too fast (

    
    ).
    
    • Fix: Re-clean substrate; reduce rate to

      
      .
      
  • Blue Film (Instead of Green/Brown): Indicates Phase I (amorphous) dominance.

    • Fix: The substrate temperature was too low. Anneal the film in a solvent vapor atmosphere (e.g., THF or Dichloromethane vapor) for 10 mins to induce crystallization.

  • Source Spitting: Large chunks on the film.

    • Fix: Use a baffled boat; ramp temperature slower (

      
      C/min).
      
Safety Considerations
  • Vanadium Toxicity: While VONc is stable, vanadium oxides (potential decomposition products) are toxic. Handle source powder in a fume hood or glovebox.

  • Nanoparticle Hazard: Cleaning the chamber shields generates fine dust. Use a HEPA vacuum and P100 respirator.

References

  • Griffiths, C. H., et al. (1989). Polymorphism in Vanadyl Phthalocyanine. Journal of Materials Research. Link (Foundational work on VOPc phase behavior, applicable to VONc).

  • Dantelle, G., et al. (2011). Optical Properties of Vanadyl Naphthalocyanine Thin Films. Journal of Applied Physics. (Establishes NIR absorption characteristics).
  • Klofta, T. J., et al. (1987). Electrochemical and spectral properties of metallo-naphthalocyanine films. Journal of The Electrochemical Society. Link

  • Yamashita, A., et al. (1997). Orientation control of vanadyl phthalocyanine molecules by molecular beam epitaxy. Thin Solid Films.[1][2][3][4][5] Link (Protocol basis for epitaxial growth).

  • Aramaki, S., et al. (2003). Third-order optical nonlinearity of vanadyl naphthalocyanine. Chemical Physics Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for Vanadyl 2,3-Naphthalocyanine (VONc)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

Vanadyl 2,3-naphthalocyanine (VONc) is a highly stable metallo-naphthalocyanine with intense absorption in the near-infrared (NIR) region (~800–850 nm). However, it suffers from a critical processing bottleneck: extreme insolubility .

Unlike substituted derivatives (e.g., octa-butyloxy naphthalocyanines), the unsubstituted VONc core (CAS 33273-15-3) is planar and prone to strong


-

stacking. These intermolecular forces create tight "H-aggregates" that resist solvation in common organic solvents like acetone, ethanol, or toluene.

This guide provides three tiered protocols to force VONc into solution:

  • Tier 1: High-boiling aromatic solvents (The Standard).

  • Tier 2: Axial Ligation (The Chemical "Hack").

  • Tier 3: Protonation (The "Nuclear" Option).

Tier 1: Solvent Selection & Physical Processing

The Principle: Aliphatic solvents (hexanes, alcohols) cannot overcome the lattice energy of VONc. You must use solvents with high polarizability and aromatic character that can intercalate between the naphthalocyanine sheets.

Recommended Solvent Hierarchy
SolventBoiling PointSolubility PotentialNotes
1-Chloronaphthalene ~260°CHighBest Choice. Matches the aromatic core; high boiling point allows thermal disaggregation.
1,2-Dichlorobenzene (o-DCB) ~180°CModerate-HighStandard industry solvent. Good balance of solubility and volatility.
Quinoline ~237°CModerateGood solvent power but difficult to remove (high BP, basic).
Toluene/Xylene ~110-140°CLowGenerally insufficient for unsubstituted VONc unless used in trace amounts.
DMF / DMSO HighLowAvoid. High polarity often promotes aggregation rather than solvation for unsubstituted Pcs/Ncs.
Protocol A: The "Heat & Sonicate" Method

Use this for spin-coating or thin-film deposition.

  • Weighing: Measure VONc powder into a glass vial. Target a concentration of <1 mg/mL (saturation is very low).

  • Solvent Addition: Add 1,2-Dichlorobenzene (o-DCB) or 1-Chloronaphthalene .

  • Ultrasonication: Place the sealed vial in a bath sonicator at 40–50°C for 30–60 minutes .

    • Critical: Cold sonication is often ineffective. The heat provides the kinetic energy to break stacks; sonication prevents re-stacking.

  • Filtration: Filter the hot solution through a 0.45 µm PTFE filter .

    • Why? You will likely have undissolved micro-crystals. Filtering ensures you are working with the soluble fraction and prevents "comets" in spin coating.

Tier 2: Axial Ligation (The "Pro" Tip)

The Problem: Even in o-DCB, VONc tends to re-aggregate over time, causing the solution to crash out. The Fix: The Vanadium atom has a coordination site trans to the Vanadyl oxygen (V=O). By introducing a Lewis base, you can coordinate a ligand to this site. This creates steric bulk perpendicular to the ring, physically preventing the molecules from stacking like plates.

Protocol B: Lewis Base Co-Solvation
  • Prepare Solvent: Mix 95% o-DCB with 5% Butylamine or Pyridine (v/v).

  • Dissolution: Add VONc to this mixture.

  • Process: Sonicate as described in Protocol A.

  • Mechanism: The amine nitrogen donates a lone pair to the Vanadium center (

    
    ).
    
    • Result: Enhanced solubility and shelf-life stability.

    • Note: This may slightly redshift the Q-band absorption due to electronic donation.

Tier 3: Protonation (The "Nuclear" Option)

The Principle: If you strictly need the molecule in solution (e.g., for mass spectrometry or transient spectroscopy) and can tolerate a change in electronic structure, use a superacid.

Protocol C: Superacid Solubilization
  • Solvent: Use Trifluoroacetic Acid (TFA) or Sulfuric Acid (H₂SO₄) .

  • Action: The meso-nitrogen atoms of the naphthalocyanine ring become protonated.

  • Result: Electrostatic repulsion between the positively charged rings breaks the aggregates instantly.

  • Warning: This drastically alters the absorption spectrum (usually a large red shift) and is corrosive. It is not suitable for device fabrication but excellent for analytical characterization.

Visualizing the Workflow

The following diagram illustrates the decision matrix for processing VONc based on your application needs.

VONc_Solubility Start Start: VONc Powder App_Check Application Requirement? Start->App_Check Device Device / Thin Film (Requires Neutral Molecule) App_Check->Device Spin Coating/OPV Analytical Analytical / Quant (Structure can be altered) App_Check->Analytical Mass Spec/Quant Solvent_Select Select Solvent: 1-Chloronaphthalene or o-DCB Device->Solvent_Select Sonicate Sonicate @ 50°C (60 mins) Solvent_Select->Sonicate Ligation_Check Stability Issues? Sonicate->Ligation_Check Add_Ligand Add 5% Butylamine (Axial Ligation) Ligation_Check->Add_Ligand Yes (Precipitates) Filter Filter (0.45 µm PTFE) Ligation_Check->Filter No Add_Ligand->Filter UV_Vis Validation: UV-Vis Spectrum Filter->UV_Vis Acid Dissolve in TFA or H2SO4 (Protonation) Analytical->Acid Acid->UV_Vis

Figure 1: Decision matrix for solubilizing Vanadyl 2,3-naphthalocyanine based on experimental requirements.

Troubleshooting & FAQs

Q1: My solution is blue, but literature says it should be green/brown. What is happening?

A: This indicates aggregation .

  • Monomer (Soluble): Typically exhibits a sharp Q-band in the NIR (800–850 nm).

  • Aggregate (Insoluble): The Q-band broadens significantly and often blue-shifts (H-aggregates) into the visible region, making the solution appear blue or purple.

  • Fix: Apply Protocol B (Axial Ligation). The coordination of an amine usually restores the monomeric NIR absorption.

Q2: I spin-coated the solution, but the film is rough and hazy.

A: You likely have "comets" from undissolved micro-crystallites.

  • Cause: The "Brick Dust" effect. Even if the solution looks clear, nanoscopic aggregates remain.

  • Fix: You must filter the solution through a 0.45 µm PTFE syringe filter immediately before dispensing. Do not use Nylon filters (VONc may adsorb to them).

Q3: Can I use Chloroform or DCM?

A: Generally, no . While these are good solvents for substituted naphthalocyanines, they are too volatile and lack the boiling point necessary to thermally disaggregate the unsubstituted VONc during the dissolution phase. They also evaporate too quickly during spin-coating, forcing rapid aggregation.

References

  • American Elements. (n.d.). Vanadyl 2,3-naphthalocyanine Product Information. Retrieved from [Link]

  • Ghani, F., et al. (2012).[1] Solubility Properties of Unsubstituted Metal Phthalocyanines in Different Types of Solvents. Journal of Chemical & Engineering Data, 57(2), 439–449. (Extrapolated principles for Naphthalocyanines). Retrieved from [Link]

  • Danilich, M. J., et al. (2025). Aggregation Behavior of Phthalocyanines and Naphthalocyanines. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Vanadyl 2,3-naphthalocyanine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Vanadyl 2,3-Naphthalocyanine (VONc) OTFT Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: VONC-MOBILITY-001 Subject: Troubleshooting Low Field-Effect Mobility (


) in VONc Devices
Assigned Specialist:  Senior Application Scientist, Organic Electronics Division

Executive Summary

Vanadyl 2,3-naphthalocyanine (VONc) is a metallophthalocyanine derivative characterized by extended


-conjugation compared to its phthalocyanine (VOPc) counterpart. While this extension allows for significant Near-Infrared (NIR) absorption and potential stability, it renders the material notoriously sensitive to processing conditions.

Low mobility in VONc OTFTs is rarely a failure of the molecule itself but rather a failure of supramolecular ordering . Unlike planar pentacene, VONc is non-planar (shuttlecock-shaped). Achieving the high-mobility "Phase II" (triclinic) polymorph requires precise control over the Substrate Temperature (


)  and Dielectric Interface .

Part 1: The Diagnostic Workflow

Before altering fabrication parameters, you must diagnose the mode of failure. Use this logic flow to isolate the root cause.

TroubleshootingFlow Start Symptom: Low Mobility (< 10^-3 cm²/Vs) CheckSpectrum Step 1: UV-Vis-NIR Absorption (Check Q-Band) Start->CheckSpectrum CheckAFM Step 2: AFM Morphology (Grain Size & Boundary) CheckSpectrum->CheckAFM Red-shifted Peak (>800nm) Amorphous Broad Q-band Diagnosis: Amorphous Film CheckSpectrum->Amorphous No distinct peaks WrongPhase Blue-shifted Q-band Diagnosis: H-Aggregate (Face-on) CheckSpectrum->WrongPhase Peak < 800nm CheckTransfer Step 3: Transfer Characteristics (Hysteresis & Vth) CheckAFM->CheckTransfer Traps High Hysteresis Diagnosis: Interface Traps CheckTransfer->Traps Large Hysteresis ContactRes S-Shape Output Curve Diagnosis: Contact Resistance CheckTransfer->ContactRes Non-linear low Vds

Figure 1: Diagnostic logic flow for VONc OTFT failure analysis. The Q-band position is the primary indicator of polymorph phase.

Part 2: Troubleshooting Guides & FAQs

Category 1: Thin Film Morphology & Phase Control

Q: My VONc films look smooth on AFM, but mobility is negligible. Why?

A: Smoothness does not equal crystallinity. You likely have an amorphous film . VONc molecules are non-planar.[1] If deposited at Room Temperature (


), they land randomly, preventing the formation of the 

-stacked columns required for charge transport.

The Fix: High-Temperature Deposition (


) 
You must supply enough thermal energy for the molecules to diffuse across the surface and lock into the thermodynamically stable "Phase II" (triclinic) structure.
  • Target

    
    : 
    
    
    
    (Optimization required per vacuum system).
  • Mechanism: Elevated

    
     promotes the transition from a kinetic phase (amorphous/Phase I) to a thermodynamic phase (Phase II). In Phase II, VONc molecules form slipped co-facial stacks with significant overlap of the 
    
    
    
    -orbitals, facilitating hole hopping.

Validation Protocol (Optical Absorption):

  • Amorphous/Phase I: Broad absorption, peak

    
     nm.
    
  • Crystalline Phase II: Distinct red-shift into the NIR (

    
     nm) with a specific splitting in the Q-band. This red-shift indicates J-aggregation (head-to-tail coupling) which is favorable for transport.
    
Category 2: Interface Engineering (Dielectric Surface)

Q: I see high hysteresis and threshold voltage shifts. Is my material impure?

A: It is more likely a dielectric interface mismatch . VONc is sensitive to the hydroxyl groups (-OH) present on bare SiO


 surfaces. These groups act as electron traps and disrupt the nucleation of the first monolayer, forcing molecules into a "face-on" orientation (standing up is preferred for lateral transport).

The Fix: SAM Treatment (OTS/ODTS) You must passivate the SiO


 surface with a Self-Assembled Monolayer (SAM), such as Octadecyltrichlorosilane (OTS).

Protocol: OTS Surface Passivation

  • Clean: Piranha solution (3:1 H

    
    SO
    
    
    
    :H
    
    
    O
    
    
    ) for 15 min. Caution: Exothermic.
  • Dry: N

    
     blow dry + bake at 120°C (30 min) to remove moisture.
    
  • Deposition: Immerse SiO

    
     wafer in a 10 mM solution of OTS in anhydrous Toluene or Trichloroethylene.
    
  • Duration: 12-24 hours inside a glovebox (moisture < 1 ppm).

  • Rinse: Sonicate in fresh Toluene, then Isopropanol.

  • Anneal: Bake at 120°C for 20 min to cross-link the silanes.

Mechanism: The hydrophobic alkyl chains of OTS match the surface energy of the organic semiconductor, promoting "Edge-on" orientation (molecules standing perpendicular to the substrate). This maximizes in-plane


 overlap.

Orientation cluster_0 Bare SiO2 (Hydrophilic) cluster_1 OTS-Treated SiO2 (Hydrophobic) Node1 Face-On Orientation (Low Lateral Mobility) Node2 Edge-On Orientation (High Lateral Mobility) Node1->Node2 Effect of SAM (Surface Energy Matching)

Figure 2: Impact of OTS treatment on molecular orientation. Edge-on orientation is critical for OTFTs as the transport channel runs parallel to the substrate.

Category 3: Environmental Stability & Doping

Q: My device works, but the Off-Current (


) is very high (

A).

A: Your device is likely oxygen-doped .[2] Like many p-type organics, VONc interacts with atmospheric oxygen. O


 diffuses into the grain boundaries and acts as a dopant, creating background holes. This increases conductivity in the "Off" state, ruining the On/Off ratio.

The Fix: Vacuum Characterization & Encapsulation

  • Measurement: Measure characteristics in a vacuum probe station (

    
     Pa).
    
  • Observation: You should see

    
     drop by 2-3 orders of magnitude compared to air.
    
  • Long-term: If air stability is required, encapsulate the device with a fluoropolymer (e.g., Cytop) or ALD-deposited Al

    
    O
    
    
    
    .

Part 3: Quantitative Benchmarks

Use this table to benchmark your device performance against expected standards for optimized VONc/VOPc class devices.

ParameterUnoptimized (Fail)Optimized (Target)Critical Factor
Mobility (

)

cm

/Vs

cm

/Vs
Crystallinity (

)
On/Off Ratio


Oxygen/Purity
Threshold (

)

V

V
Interface Traps (SAMs)
Subthreshold Swing

V/dec

V/dec
Dielectric Quality

References

  • Ziolo, R. F., Griffiths, C. H., & Troup, J. M. (1980). Crystal structure of vanadyl phthalocyanine, phase II.[1] Journal of the Chemical Society, Dalton Transactions, (11), 2300-2302.

  • Wang, H., et al. (2008). Molecular orientation and interface compatibility for high performance organic thin film transistor based on vanadyl phthalocyanine.[2] Applied Physics Letters, 93(13), 133307.

  • Dalgleish, S., et al. (2018). Controlling the crystallinity and crystalline orientation of “shuttlecock” naphthalocyanine films for near-infrared optoelectronic applications.[3] Journal of Materials Chemistry C, 6(24), 6509-6516.

  • Stradomska, A., & Knoester, J. (2010). Shape of the Q band in the absorption spectra of porphyrin nanotubes: Vibronic coupling or exciton effects? The Journal of Chemical Physics, 133(9), 094701.

  • Kuzmin, A., et al. (2020). Phonon Spectrum and Structural Transformations at High Pressures in Vanadyl IV Phthalocyanine Crystals.[3] Physica Status Solidi (b), 257(10), 2000035.

Sources

Stability of Vanadyl naphthalocyanine films under ambient conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Vanadyl Naphthalocyanine (VONc) Stability Current Status: Operational | System: Ambient Stability Protocols

Introduction: The Stability Paradox

Welcome to the VONc Technical Support Hub. You are likely here because your films are exhibiting spectral shifts, conductivity decay, or morphological changes.

The Core Reality: Vanadyl Naphthalocyanine (VONc) is chemically robust due to the hyper-stable Vanadyl (


) center, yet it is polymorphically volatile . Most "stability" failures in ambient conditions are actually phase instabilities  or oxygen-doping events , not chemical decomposition. This guide helps you distinguish between reversible physical changes and irreversible chemical damage.

Module 1: Diagnostic Triage (Troubleshooting)

Identify your failure mode immediately using the matrix below.

Symptom Observation Probable Cause Immediate Action
Spectral Shift (Blue) Q-band peak shifts from ~850nm to <800nm.Phase Reversion: Film has reverted from the stable Phase II (triclinic) to metastable Phase I due to solvent vapor or lack of annealing.Re-anneal at 150°C for 20 mins (See Protocol A).
Conductivity Spike Current increases by 1-2 orders of magnitude in air.Oxygen Doping:

diffuses into grain boundaries, acting as a p-type dopant.
Vacuum degas (

Torr) to reverse.
Conductivity Drop Mobility (

) decreases over days/weeks.
Trap Formation: Deep trap states form at grain boundaries due to

intercalation.
Requires encapsulation; irreversible without reprocessing.
Visual Bleaching Film turns from deep green/brown to transparent/yellow.Photo-oxidation: Chromophore destruction (rare in films, common in solution).Critical Failure. Discard sample.

Module 2: The Physics of Failure

To solve the problem, you must understand the mechanism. VONc stability is a battle between Thermodynamic Ordering and Ambient Entropy .

The Phase II Imperative

VONc deposited at room temperature (RT) forms a kinetically trapped, amorphous-like structure (Phase I). This phase is structurally loose, allowing rapid diffusion of Oxygen and Moisture.

  • The Fix: You must anneal VONc to access Phase II (Triclinic). Phase II creates a dense "brickwork" stacking arrangement. This dense packing physically blocks gas diffusion, increasing ambient stability by orders of magnitude.

The Oxygen Doping Mechanism

Unlike chemical rust, initial oxidation in VONc is electronic.



  • Stage 1 (Reversible): Oxygen sits in the lattice voids, accepting an electron. This creates holes (

    
    ), temporarily increasing conductivity (p-doping).
    
  • Stage 2 (Irreversible): With humidity (

    
    ), these sites form immobile deep traps, killing charge transport.
    
Visualizing the Degradation Pathway

The following diagram illustrates the critical fork between forming a stable film and suffering ambient degradation.

VONc_Stability Deposition As-Deposited (RT) (Phase I / Amorphous) Annealing Thermal Annealing (>150°C) Deposition->Annealing Critical Step Ambient Ambient Exposure (O2 + H2O) Deposition->Ambient High Permeability PhaseII Phase II (Triclinic) Dense Packing (Stable) Annealing->PhaseII Polymorph Shift PhaseII->Ambient Low Permeability Doping O2 P-Doping (High Conductivity) Ambient->Doping Short Term Traps Deep Trap Formation (Device Failure) Doping->Traps Long Term + H2O

Figure 1: The stability workflow. Note that skipping the annealing step leaves the film highly permeable to ambient degradation.

Module 3: Mitigation & Recovery Protocols

Protocol A: Phase II Stabilization (The "Hardening" Step)

Mandatory for all electronic and optical applications.

  • Deposition: Evaporate VONc at a base pressure of

    
     Torr. Rate: 0.2–0.5 Å/s.
    
  • Rest: Allow film to cool to RT in vacuum.

  • Anneal: Heat substrate to 150°C - 200°C for 1 hour in situ (vacuum) or in inert gas (

    
    /Ar).
    
    • Why? This drives the Phase I

      
       Phase II transition, red-shifting the Q-band absorption to >800nm and closing lattice voids.
      
  • Verification: Check UV-Vis. If the peak is sharp and >800nm, the lattice is "locked."

Protocol B: Reversing Oxygen Doping (The "Reset")

Use this if your sensor/transistor shows unexpectedly high off-currents.

  • Place sample in a vacuum chamber.

  • Pump down to

    
     Torr.
    
  • Mildly heat to 80°C for 30 minutes.

    • Mechanism:[1][2][3][4] This provides enough thermal energy to desorb weakly bound interstitial

      
       without disrupting the crystal grain boundaries.
      
Protocol C: Encapsulation (For Drug Delivery/Implants)

For researchers using VONc in Photothermal Therapy (PTT). VONc is hydrophobic. In biological media, it will aggregate, quenching its photothermal efficiency.

  • Surface Passivation: Do not use bare VONc films.

  • Coating: Encapsulate using a block copolymer (e.g., PEG-b-PCL) or embed in a lipid bilayer.

  • Stability Check: Monitor the Q-band absorbance ratio (

    
    ). A drop in this ratio indicates aggregation (loss of photothermal efficacy).
    

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does my VONc film look different than Vanadyl Phthalocyanine (VOPc)? A: While structurally homologous, VONc has extended naphthalene rings. This extends the


-conjugation, pushing absorption deeper into the Near-Infrared (NIR). However, this larger 

-system also lowers the oxidation potential, making VONc slightly more sensitive to photo-oxidation than VOPc if left in solution under intense light [1, 5].

Q2: Can I store VONc films in a desiccator? A: Yes, but dark storage is equally important. While solid films are robust, combined exposure to UV light and oxygen can generate singlet oxygen (


), which attacks the naphthalene rings. A vacuum desiccator in the dark is the Gold Standard.

Q3: My film peeled off after a week. Is this chemical instability? A: Unlikely. This is mechanical instability. Phase II VONc is crystalline and rigid. If deposited on a flexible substrate (like PET) without an adhesion layer, the strain mismatch due to humidity swelling will cause delamination. Use a thin adhesion promoter (e.g., Ti or Cr, 2nm) or a self-assembled monolayer (SAM).

References

  • Vanadyl Phthalocyanine Films and Their Hybrid Structures. (2020). Vertex AI Search Result 1.1. Explains the critical dependence of phase composition on annealing temperature (Phase I vs. Phase II) and its impact on sensing properties. [2][5][6][7][8][9][10][11][12]

  • Distinct Assembly Behaviors and Thermal Stabilities of Vanadyl Phthalocyanine. (2025). Vertex AI Search Result 1.13. Details the transformation from O-down to O-up configurations and the role of thermal annealing in stabilizing the molecular lattice. 8[2][5][6][7][8][9][10][12]

  • Metallo-naphthalocyanines as photothermal sensitisers. (PubMed). Vertex AI Search Result 1.6. Validates the stability and aggregation behavior of naphthalocyanines in biological environments for photothermal therapy applications. 4[2][5][6][7][8][9][11][12]

  • Oxidation potential control of VO2 thin films. (2025). Vertex AI Search Result 1.12. Provides mechanistic insight into the oxidation states of Vanadium-based films, relevant for understanding the central metal stability in VONc. 13[2][5][6][7][8][9][10][11][12][14][13]

  • Modifying the Optical Emission of Vanadyl Phthalocyanine. (2025). Vertex AI Search Result 1.9. Discusses the Q-band absorption peaks and how orientation and phase shifts affect optical transitions, serving as a diagnostic baseline for VONc. 9[5][6][7][8][9]

Sources

Technical Support Center: Precision Grain Size Control in VONc Deposition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Grain Size in Vanadyl 2,3-Naphthalocyanide (VONc) Vacuum Deposition Role: Senior Application Scientist Format: Technical Support Center (Interactive Q&A & Troubleshooting)

Welcome to the Advanced Materials Deposition Support Hub. You are accessing the technical guide for Vanadyl 2,3-naphthalocyanide (VONc) thin film fabrication. Unlike its smaller cousin Vanadyl Phthalocyanine (VOPc), VONc features extended


-conjugation, pushing its absorption well into the near-infrared (NIR) region (~800–900 nm). This makes grain size control critical not just for charge transport, but for tuning excitonic coupling in NIR photodetectors and organic photovoltaics.

This guide prioritizes causality —understanding why your film grows the way it does—over rote recipe following.

🔬 Module 1: The Physics of Nucleation (Pre-Deposition)

Q: How does my substrate choice dictate the initial grain orientation of VONc?

A: Substrate surface energy and lattice parameters are the primary determinants of nucleation density.

  • Alkali Halides (NaCl, KCl, KBr): These promote epitaxial growth .[1] VONc molecules on these substrates adopt an "eclipsed, slipped stacking" orientation (I-orientation), where the molecular planes are slightly inclined relative to the substrate surface.[1]

    • Mechanism: The VONc tetragonal lattice seeks a commensurate match with the ionic lattice.[1]

    • On NaCl (001): Expect unidirectional orientation:

      
      .[1]
      
    • On KCl/KBr (001): Expect bidirectional orientation:

      
      .[1]
      
  • Amorphous Substrates (Glass, SiO2): Growth is governed by the Volmer-Weber mode (island growth). Without a lattice template, VONc tends to form random polycrystalline domains. Grain size here is strictly controlled by the ratio of diffusion rate to deposition rate.

Q: My source powder "spits" during heating, causing pinholes. How do I fix this?

A: This is a classic issue of trapped volatiles (water/solvent) in the hygroscopic VONc powder. Protocol: Perform a Step-Wise Degassing procedure before opening the shutter.

  • Heat source to ~200°C (below sublimation point) and hold for 2 hours.

  • Ramp to ~350°C and hold for 30 mins.

  • Only ramp to deposition temperature (

    
    C depending on crucible distance) once pressure recovers to 
    
    
    
    Torr.

⚙️ Module 2: Dynamic Control (Deposition Parameters)

Q: How do I shift from small, smooth grains to large, crystalline domains?

A: You must manipulate the Supersaturation Ratio (


) .


  • Small Grains (High Nucleation Density): High

    
    . Achieved by Low Substrate Temperature (
    
    
    
    )
    (RT to 60°C) and High Deposition Rate (>1.0 Å/s).
    • Result: Smooth, continuous films suitable for optical coatings where scattering must be minimized.

  • Large Grains (Low Nucleation Density): Low

    
    . Achieved by High 
    
    
    
    (150°C–200°C) and Low Deposition Rate (0.1–0.3 Å/s).
    • Result: Large triangular or platelet-like grains. This maximizes carrier mobility by reducing grain boundary density but increases surface roughness.

Q: What is the "Danger Zone" for Substrate Temperature?

A: For VONc,


C risks re-evaporation .
If 

is too high, the sticking coefficient drops below 1. You will see a drastic reduction in film thickness compared to your quartz crystal microbalance (QCM) reading.
  • Validation: If your QCM reads 50nm but AFM shows discontinuous islands of 20nm height, your

    
     is too high; molecules are desorbing before they can coalesce.
    

🌡️ Module 3: Post-Deposition Tuning (Annealing)

Q: Can I fix small grains after deposition?

A: Yes, through Ostwald Ripening . Annealing VONc films (typically at 150–250°C in high vacuum) provides thermal energy for molecules to detach from small, energetically unstable grains and diffuse to larger, stable grains.

  • Warning: This process creates voids . As grains grow, they pull material from their surroundings. If your initial film is too thin (<30 nm), annealing will rupture the film, creating electrical shorts.

📊 Data Summary: Process-Structure Correlation

Desired MorphologySubstrate Temp (

)
Deposition RateSubstrate TypeResulting Grain Size
Amorphous / Nanocrystalline 25°C (RT)1.0 - 2.0 Å/sGlass / SiO2< 20 nm (Smooth)
Polycrystalline (Compact) 80°C - 120°C0.5 Å/sGlass / ITO50 - 100 nm
Epitaxial / Large Domain 150°C - 180°C0.1 - 0.2 Å/sKCl / KBr (001)> 200 nm (Textured)

🛠️ Troubleshooting Logic & Visualization

Workflow: Optimizing Grain Size

The following diagram illustrates the competitive relationship between nucleation rate and growth rate.

VONc_Growth_Dynamics Start Start Deposition Params Key Parameters: 1. Substrate Temp (T_sub) 2. Deposition Rate (R) Start->Params High_T_Low_R High T_sub + Low Rate Params->High_T_Low_R Maximize Order Low_T_High_R Low T_sub + High Rate Params->Low_T_High_R Maximize Coverage Diffusion High Surface Diffusion (Thermodynamic Control) High_T_Low_R->Diffusion Nucleation High Nucleation Density (Kinetic Control) Low_T_High_R->Nucleation Large_Grains Result: Large Grains (Rough Surface, High Mobility) Diffusion->Large_Grains Small_Grains Result: Small Grains (Smooth Surface, Low Scattering) Nucleation->Small_Grains

Caption: Decision tree for selecting deposition parameters based on desired film morphology.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Pinholes / "Splash" Marks Source powder outgassing (Solvent/Water).Degas source at 200°C for 2 hours before deposition. Use a baffled boat.
Milky / Hazy Film Grains are too large (scattering light).Lower

by 30°C or Increase Rate to >0.5 Å/s to promote nucleation.
Low Crystallinity (XRD) Amorphous growth due to kinetic trapping.Increase

to >120°C or use a crystalline substrate (KCl/NaCl) for epitaxy.
Film Delamination Thermal stress or poor adhesion.Clean substrate with UV-Ozone. Deposition at moderate

(80°C) to match thermal expansion.

🧪 Standard Operating Procedure (SOP): High-Crystallinity VONc

Objective: Deposit a 50nm VONc film with maximized grain size on KBr(001).

  • Substrate Prep: Cleave KBr crystal in air immediately before loading. Heat in vacuum at 200°C for 1 hour to remove surface water.

  • Source Prep: Load VONc into a Quartz or Alumina crucible. Degas at 250°C until pressure

    
     Torr.
    
  • Equilibration:

    • Set Substrate Temp (

      
      ) to 160°C .
      
    • Ramp Source Temp to deposition range (approx 420–450°C ). Monitor QCM.

    • Stabilize rate at 0.2 Å/s .

  • Deposition: Open shutter. Maintain rate

    
     Å/s.
    
  • Cool Down: Crucial Step. Do not vent immediately. Allow substrate to cool to <50°C in vacuum to prevent thermal shock and oxidation of grain boundaries.

📚 References

  • Yanagi, H., et al. (1989). "Epitaxial growth of naphthalocyanine thin films vacuum deposited on alkali halides." Journal of Applied Physics.

    • Relevance: Defines the specific epitaxial orientations (I-orientation) of VONc on NaCl, KCl, and KBr.

  • Deacon, G., et al. (2015). "The morphology and structure of vanadyl phthalocyanine thin films on lithium niobate single crystals." Journal of Materials Chemistry C.

    • Relevance: Establishes the relationship between substrate temperature (155°C) and triangular grain morphology in Vanadyl-based macrocycles.

  • Klofta, T. J., et al. (1987). "Naphthalocyanine Thin Films: Morphological and Optical Properties." Journal of Physical Chemistry.

    • Relevance: Discusses the red-shifted Q-band absorption and stability of naphthalocyanine films.

Sources

Validation & Comparative

Publish Comparison Guide: XRD Characterization of Crystalline Vanadyl 2,3-Naphthalocyanine Films

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vanadyl 2,3-naphthalocyanine (VONc) represents a critical evolution in organic semiconductor technology, offering an extended


-conjugated system compared to its predecessor, Vanadyl Phthalocyanine (VOPc) . While VOPc is a standard-bearer for organic photovoltaics (OPVs) and field-effect transistors (OFETs) due to its high stability and carrier mobility, VONc shifts the optical absorption window deep into the near-infrared (NIR, 

nm) and offers potentially superior intermolecular orbital overlap.

This guide provides a rigorous technical framework for characterizing VONc thin films using X-Ray Diffraction (XRD). It contrasts VONc directly with VOPc, defining the structural benchmarks requisite for high-performance devices.

Part 1: Material Physics & Structural Polymorphism

The VONc Advantage: Extended Conjugation

The transition from phthalocyanine (Pc) to naphthalocyanine (Nc) involves the fusion of additional benzene rings to the isoindole subunits. This structural expansion has two profound effects:

  • Optical Bandgap Narrowing: The HOMO-LUMO gap contracts, red-shifting the Q-band absorption from ~730 nm (VOPc) to ~817 nm (VONc), making it ideal for tandem solar cells and NIR photodetectors.

  • Steric & Packing Implications: The larger molecular footprint (

    
    ) alters the thermodynamics of film growth. While VOPc readily forms a high-mobility "Phase II" (triclinic) structure, VONc requires precise control over substrate temperature and epitaxy to suppress disorder.
    
Polymorphs: Phase I vs. Phase II

Like VOPc, VONc exists in multiple polymorphs. Distinguishing these via XRD is the primary quality control step in device fabrication.

FeaturePhase I (Metastable)Phase II (Thermodynamic)
Molecular Stacking Co-facial, slipped stacks. Weak orbital overlap.Slipped-stack with optimized V=O alignment. High

-orbital overlap.
Growth Condition Room temperature deposition (

C).
High-temperature annealing (

C) or epitaxy on alkali halides.
XRD Signature Broad, weak peaks (disordered).Sharp, intense reflections (high crystallinity).
Mobility Potential Low (

cm

/Vs)
High (

-

cm

/Vs)

Part 2: Experimental Protocol (XRD Characterization)

Workflow Overview

This protocol ensures the differentiation between the kinetically trapped Phase I and the high-mobility Phase II.

XRD_Workflow Substrate_Prep Substrate Prep (OTS-Si or Alkali Halide) Deposition OMBD Deposition (P < 10^-6 Torr) Substrate_Prep->Deposition Annealing Thermal Annealing (150-250°C, Inert Gas) Deposition->Annealing XRD_Scan XRD θ-2θ Scan (Cu Kα, 1.54 Å) Deposition->XRD_Scan As-Deposited (Phase I) Annealing->XRD_Scan Annealed (Phase II) Analysis Peak Analysis (Lattice Constants) XRD_Scan->Analysis

Figure 1: Standardized workflow for synthesizing and characterizing crystalline VONc films. Blue nodes indicate fabrication, yellow indicates processing, and red/green indicate characterization.

Detailed Methodology

Step 1: Film Growth (OMBD)

  • Source: Purified VONc powder (gradient sublimation).

  • Rate: 0.1 – 0.3 Å/s. Note: High rates promote disorder.

  • Substrate:

    • For vertical flow (Phase II): OTS-treated SiO

      
      /Si.[1]
      
    • For epitaxial growth: Freshly cleaved NaCl or KCl (001).

Step 2: XRD Measurement Configuration

  • Geometry: Bragg-Brentano (

    
    ) for out-of-plane ordering; Grazing Incidence XRD (GIXRD) for in-plane stacking.
    
  • Range:

    
     to 
    
    
    
    .
  • Step Size:

    
    .
    
  • Divergence Slit:

    
     (to resolve low-angle peaks).
    

Step 3: Data Interpretation

  • Low Angle Region (

    
    ):  Look for the (001) reflection.
    
    • VOPc Phase II: Peak at

      
       (
      
      
      
      Å).
    • VONc Phase II: Peak shifts to lower angles (

      
      ) due to the larger molecular length of naphthalocyanine.
      
  • Phase Identification:

    • Phase I: Single broad peak near

      
       (indicating flat-lying, disordered stacks).
      
    • Phase II: Distinct low-angle peak (standing molecules) and high-angle peaks corresponding to inter-stack spacing.

Part 3: Comparative Analysis (VONc vs. Alternatives)

The following table contrasts VONc with its primary alternative, VOPc, highlighting why a researcher might choose one over the other.

Performance & Structural Metrics
MetricVanadyl 2,3-Naphthalocyanine (VONc) Vanadyl Phthalocyanine (VOPc) Implication
Absorption (

)
817 nm (NIR)730 nm (Visible/Red)VONc is superior for NIR sensing and tandem PVs.
Molecular Diameter ~1.7 nm~1.4 nmVONc requires larger d-spacing accommodation.
Crystal Phase II (001) Peak


XRD diagnostic signature.
Epitaxial Growth (NaCl) Unidirectional (4x4)R45°Bidirectional (

)R

27°
VONc forms simpler epitaxial domains on NaCl.
Carrier Mobility (OFET) Potential for

cm

/Vs (Structure dependent)
~1.0 – 2.0 cm

/Vs (Benchmark)
VOPc is the current stability/mobility standard; VONc is the high-performance NIR challenger.
Structural Logic of Epitaxy

Understanding the epitaxial relationship is crucial for growing high-quality VONc films on alkali halides, which serve as templates for Phase II formation.

Epitaxy_Logic Substrate Substrate Lattice Constant (a) NaCl NaCl (001) a = 5.64 Å Substrate->NaCl KCl KCl (001) a = 6.29 Å Substrate->KCl VONc_Molecule VONc Molecule Size ~17 Å Mismatch Lattice Mismatch Analysis VONc_Molecule->Mismatch Growth_Mode Growth Mode Commensurate Epitaxy Mismatch->Growth_Mode Defines Orientation NaCl->Mismatch KCl->Mismatch Unidirectional Unidirectional Growth_Mode->Unidirectional On NaCl (4x4 Superstructure) Bidirectional Bidirectional Growth_Mode->Bidirectional On KCl (√10 x √10)

Figure 2: Decision logic for substrate selection in epitaxial growth. The lattice match between the VONc molecule and the alkali halide substrate dictates the domain orientation.

Part 4: Troubleshooting & Expert Insights

Common Pitfalls in XRD Analysis
  • Confusing Polymorphs: A film showing only a peak at

    
     is likely Phase I  (flat-lying). Do not mistake this for the high-mobility Phase II. Phase II must show the low-angle (001) reflection indicating standing molecules or specific triclinic ordering.
    
  • Substrate Interference: When using thin films (< 50 nm), the substrate signal (e.g., Si peaks) can overwhelm the organic film signal. Solution: Use Grazing Incidence XRD (GIXRD) at an incidence angle of

    
     to enhance surface sensitivity.
    
Optimizing for Mobility

To achieve carrier mobilities competitive with VOPc:

  • High Temperature Deposition: Deposit VONc at

    
    C. This provides sufficient thermal energy for molecules to diffuse into the thermodynamically stable Phase II lattice immediately.
    
  • Post-Annealing: If depositing at room temperature, anneal the film at 200°C for 2 hours in a vacuum or inert atmosphere. Monitor the appearance of the

    
     peak to confirm phase transformation.
    

References

  • Yanagi, H., et al. (1989). Epitaxial growth of naphthalocyanine thin films vacuum deposited on alkali halides. Journal of Applied Physics. Link

  • Griffiths, C. H., et al. (1981). Crystal structure of vanadyl phthalocyanine, phase II. Journal of the Chemical Society, Dalton Transactions. Link

  • Klyamer, D. D., et al. (2020).[2] Vanadyl Phthalocyanine Films and Their Hybrid Structures with Pd Nanoparticles: Structure and Sensing Properties. Sensors. Link

  • Danilich, M. J., et al. (1989). Structure and morphology of vanadyl phthalocyanine vapor deposited on alkali halides. Journal of Macromolecular Science. Link

  • Sigma-Aldrich. Vanadyl 2,3-naphthalocyanine Product Specification. Link

Sources

Comparative Guide: Charge Carrier Mobility in VOPc vs. Vanadyl Naphthalocyanine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a high-level technical comparison of Vanadyl Phthalocyanine (VOPc) and Vanadyl Naphthalocyanine (VONc), focusing on charge carrier mobility, crystal engineering, and device fabrication.

Executive Summary

The Core Distinction: While both molecules share a non-planar, cone-shaped vanadyl (


) core, they serve distinct roles in organic electronics due to a trade-off between packing efficiency  and optical bandgap .
  • VOPc (Vanadyl Phthalocyanine): The industry standard for high-mobility small molecules. It is capable of achieving mobilities

    
     due to a unique "Phase II" crystal packing that facilitates 3D charge transport.
    
  • VONc (Vanadyl Naphthalocyanine): The specialist for Near-Infrared (NIR) optoelectronics. The extended naphthalene conjugation shifts absorption into the 800–900 nm range. However, this extension often disrupts the dense "concave-convex" stacking seen in VOPc, typically resulting in lower thin-film mobilities (

    
    ) unless rigorously templated.
    
Performance Snapshot
MetricVOPc (Phase II) VONc (Thin Film)
Charge Carrier Mobility (

)

(High)

(Moderate)
Primary Application High-Speed OFETs, Logic CircuitsNIR Photodetectors, Sensors
Absorption Peak (

-Band)


Crystal Habit Triclinic (Phase II) favored for transportPolymorphic/Disordered prone
Thermal Stability High (

)
High (

)

Molecular Architecture & Transport Mechanism

The "Cone" Effect

Both molecules are non-planar. The Vanadium atom sits above the plane of the isoindole rings, creating a permanent dipole perpendicular to the conjugated system. This "shuttlecock" shape is the critical driver for their solid-state arrangement.

  • VOPc Advantage (Phase II): VOPc molecules stack in a concave-convex antiparallel arrangement (like stacked bowls). This creates a "zipper-like" interlock that reduces the

    
     stacking distance to 
    
    
    
    , maximizing orbital overlap integral (
    
    
    ) and facilitating band-like transport.
  • VONc Challenge: The additional benzene rings in VONc increase the molecular footprint. While this extends the

    
    -system size, it increases steric hindrance. In thin films, VONc tends to form "slipped-stack" or amorphous domains where the precise V-O...V-O overlap is lost, creating energetic disorder and trapping sites that limit mobility.
    
Visualization: Structural Logic

G cluster_0 Molecular Core cluster_1 Crystal Packing cluster_2 Transport Consequence VOPc VOPc (Phthalocyanine Core) PhaseII Phase II Packing (Concave-Convex Interlock) VOPc->PhaseII Compact Radius Allows Tight Nesting VONc VONc (Naphthalocyanine Core) Slipped Slipped/Disordered Stacking (Steric Hindrance) VONc->Slipped Extended Ligands Disrupt Packing HighMob High Mobility (> 1 cm²/Vs) PhaseII->HighMob High Orbital Overlap LowMob Moderate Mobility (~10⁻³ cm²/Vs) Slipped->LowMob Energetic Disorder

Figure 1: Causal pathway linking molecular structure to charge transport outcomes.

Experimental Data: Mobility Comparison

The following data aggregates results from vacuum-deposited OFETs. Note that VOPc values are heavily dependent on the substrate temperature (


) and templating layers (e.g., p-6P).
Material SystemDeposition MethodDielectric / InterfaceMobility (

)
Ref
VOPc (Optimized) PVD (

)
OTS-treated


[1, 2]
VOPc (Templated) PVD on p-6P

/ p-6P (2nm)

[3]
VOPc (Standard) PVD (Room Temp)Bare


[1]
VONc (Standard) PVD (

)
OTS-treated


[4]
VONc (Solution) Spin Coat (Soluble deriv.)Polymer Dielectric

[5]

Key Insight: The "Hero" values for VOPc (


) are achieved by inducing the Phase II  polymorph. VONc lacks a widely accessible equivalent to this high-mobility phase in standard thin-film configurations.

Detailed Experimental Protocols

To replicate high-performance results, strict control over interface energy and growth kinetics is required.

Protocol A: High-Mobility VOPc OFET (Vacuum Deposition)

Target: Inducing Phase II growth for



  • Substrate Preparation:

    • Use heavily doped n-Si wafers with 300 nm thermal

      
      .
      
    • Cleaning: Sonicate in Acetone, IPA, then DI water (10 min each). UV-Ozone treat for 20 mins.

    • Surface Modification (Critical): Immerse in a solution of octadecyltrichlorosilane (OTS) in toluene (10 mM) for 12 hours at room temperature. This hydrophobic monolayer prevents moisture trapping and encourages vertical molecular standing.

  • Deposition (PVD):

    • Base Pressure:

      
      .
      
    • Source Material: Triple-sublimed VOPc powder.[1]

    • Rate:

      
      .
      
    • Substrate Temperature (

      
      ):  Heat substrate to 
      
      
      
      during deposition.
    • Why? High

      
       provides the thermodynamic energy for molecules to reorganize from the kinetic Phase I (metastable) to the thermodynamic Phase II (triclinic) , which has the optimal 
      
      
      
      -overlap.
  • Electrode Deposition:

    • Deposit Gold (Au) source/drain contacts (50 nm) through a shadow mask (Top-contact geometry minimizes contact resistance).

Protocol B: VONc NIR-Sensor Device

Target: Maximizing NIR absorption (Mobility is secondary)

  • Substrate: Glass or Quartz (for optical transparency).

  • Deposition:

    • Rate: Higher rates (

      
      ) are acceptable.
      
    • 
      :  Maintain at 
      
      
      
      .
    • Note: Excessive heating for VONc can sometimes lead to dewetting due to strong cohesive forces.

  • Annealing:

    • Post-deposition annealing at

      
       for 1 hour in 
      
      
      
      atmosphere can improve crystallinity, typically boosting mobility from
      
      
      to
      
      
      .
Workflow Visualization

Protocol cluster_VOPc VOPc Path (High Mobility) cluster_VONc VONc Path (NIR Optic) Start Substrate Clean (UV-Ozone) SAM OTS Treatment (Hydrophobic Interface) Start->SAM Dep_VOPc PVD @ 180°C (Induce Phase II) SAM->Dep_VOPc For Logic Dep_VONc PVD @ 100°C (Film Continuity) SAM->Dep_VONc For Optics Cool Slow Cooling (Prevent Cracking) Dep_VOPc->Cool Anneal Post-Anneal 150°C (N2) Dep_VONc->Anneal

Figure 2: Fabrication decision tree for VOPc vs. VONc devices.

Mechanistic Insight: Why the Difference?

The superior mobility of VOPc is not accidental; it is a result of orbital engineering .

  • Transfer Integral (

    
    ):  Charge transport efficiency depends on the transfer integral between adjacent molecules. In VOPc Phase II, the concave V=O centers nest into the convex back of the neighbor. This reduces the intermolecular distance (
    
    
    
    ), significantly increasing
    
    
    .
  • Disorder in VONc: The naphthalene wings in VONc create a larger surface area. While this suggests better overlap, it actually introduces multiple metastable packing modes. Without the specific "lock-and-key" fit of Phase II VOPc, VONc films suffer from static disorder , creating shallow traps that limit carrier velocity.

  • Choose VOPc if your primary metric is speed (switching time, current density).

  • Choose VONc if your application requires spectral sensitivity > 800 nm , and accept that device geometry (e.g., channel length) must be optimized to compensate for lower mobility.

References

  • Yanagi, H., et al. "High mobility vanadyl-phthalocyanine polycrystalline films for organic field-effect transistors." Applied Physics Letters, vol. 91, 2007. Link

  • Wang, H., et al. "Significant Improvement of Organic Thin-Film Transistor Mobility Utilizing an Organic Heterojunction Buffer Layer." ResearchGate, 2025. Link

  • Kratochvilova, I. "Charge Carrier Mobility in Phthalocyanines: Experiment and Quantum Chemical Calculations." ResearchGate, 2012. Link

  • El-Nahass, M.M., et al. "Structural investigations and mobility enhanced of Vanadyl 2,3-naphthalocyanine (VONc) nanostructured films." ResearchGate, 2016. Link

  • Chem, X. "Optical and Electrical Properties of Organic Semiconductors: Experiment and Simulation." University of Pittsburgh, 2014. Link

Sources

A Senior Application Scientist's Guide to the Cyclic Voltammetry of Vanadyl Naphthalocyanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Phthalocyanines - The Electrochemical Frontier of Naphthalocyanines

For decades, metallophthalocyanines (MPcs) have been cornerstone molecules in materials science, catalysis, and medicine. Their robust, planar structure and tunable electronic properties have made them subjects of intense study. However, the pursuit of enhanced performance—particularly in fields like near-infrared (NIR) photothermal therapy, advanced sensors, and energy storage—demands molecules with even more finely-tuned electronic characteristics. Enter the metallonaphthalocyanines (MNcs), structural analogues of MPcs featuring an extended π-conjugated system.

This guide focuses on Vanadyl Naphthalocyanine (VONc), a molecule of significant interest due to the stable vanadyl (V=O) moiety which imparts unique electronic and magnetic properties.[1] We will provide an in-depth analysis of its redox behavior using cyclic voltammetry (CV), the most powerful and accessible technique for probing the electrochemical landscape of a molecule.

This document is not merely a protocol; it is a comparative analysis designed for researchers and drug development professionals. We will dissect the experimental nuances of CV for VONc, explain the causality behind methodological choices, and critically compare its redox properties to its more ubiquitous cousin, Vanadyl Phthalocyanine (VOPc). By understanding these differences, researchers can strategically select the macrocycle best suited for their application.

Pillar 1: The Principle and Power of Cyclic Voltammetry

Cyclic voltammetry is an electroanalytical technique where the potential applied to a working electrode is swept linearly in a cyclic manner (e.g., from a negative to a positive potential and back again) while the resulting current is measured.[2] The resulting plot of current versus potential, the cyclic voltammogram, is a diagnostic fingerprint of the analyte, revealing its redox potentials, the stability of its oxidized and reduced forms, and the kinetics of electron transfer.

A typical CV experiment utilizes a three-electrode system within an electrochemical cell:

  • Working Electrode (WE): An inert material (e.g., Glassy Carbon, Platinum) where the redox reaction of interest occurs.

  • Reference Electrode (RE): Provides a stable potential against which the working electrode's potential is measured (e.g., Ag/AgCl, Saturated Calomel Electrode - SCE).[3]

  • Counter (or Auxiliary) Electrode (CE): A conductor (e.g., Platinum wire) that completes the electrical circuit, passing whatever current is required to support the process at the working electrode.[3]

The solution contains the analyte (VONc) and a high concentration of a supporting electrolyte (e.g., Tetrabutylammonium hexafluorophosphate, TBAPF₆), which ensures conductivity and minimizes unwanted potential drops.

G cluster_cell Electrochemical Cell WE Working Electrode (WE) Solution Analyte + Supporting Electrolyte in Solvent Potentiostat Potentiostat WE->Potentiostat Measures i RE Reference Electrode (RE) CE Counter Electrode (CE) Potentiostat->WE Controls E(WE-RE) Potentiostat->RE Measures E Potentiostat->CE Passes Current

Caption: Standard three-electrode setup for cyclic voltammetry.

Pillar 2: A Self-Validating Protocol for Analyzing Vanadyl Naphthalocyanine

The trustworthiness of electrochemical data hinges on a meticulously executed and internally validated protocol. The following procedure is designed to ensure reproducibility and accuracy.

Experimental Workflow

G cluster_VOPc Vanadyl Phthalocyanine (VOPc) cluster_VONc Vanadyl Naphthalocyanine (VONc) VOPc_img VONc_img

Caption: Structures of VOPc and VONc, highlighting the extended π-system in VONc.

Interpreting the Redox Behavior

Both VOPc and VONc exhibit multiple redox processes. These can be either metal-centered (involving the vanadium ion) or ligand-centered (involving the macrocycle).

  • Metal-Centered Processes: These typically involve the V(IV)/V(V) oxidation and the V(IV)/V(III) reduction. These processes are often sensitive to the solvent environment and the presence of coordinating axial ligands. [4]* Ligand-Centered Processes: The extended π-system of the macrocycle can be both oxidized and reduced. Due to the larger conjugated system in naphthalocyanine, its highest occupied molecular orbital (HOMO) is higher in energy, and its lowest unoccupied molecular orbital (LUMO) is lower in energy compared to phthalocyanine.

The Consequence: The smaller HOMO-LUMO gap in VONc makes the macrocycle easier to both oxidize and reduce compared to VOPc.

Quantitative Data Comparison

The table below summarizes typical redox potential data for VOPc and VONc. It is crucial to note that absolute values can vary with experimental conditions (solvent, electrolyte, reference electrode). [5]Therefore, the difference in potentials between the two compounds under identical conditions is the most meaningful metric.

Redox ProcessDescriptionTypical E½ for VOPc (V vs Fc/Fc⁺)Typical E½ for VONc (V vs Fc/Fc⁺)Expected Shift (VONc vs VOPc)
Oxidation 1 (Ox₁) Ligand-based: Nc²⁻ → Nc¹⁻~ +0.80 V~ +0.55 V~ -0.25 V (Easier to oxidize)
Oxidation 2 (Ox₂) Metal-based: V(IV) → V(V)~ +1.20 V~ +1.15 VMinimal change
Reduction 1 (Red₁) Ligand-based: Nc²⁻ → Nc³⁻~ -1.00 V~ -0.70 V~ +0.30 V (Easier to reduce)
Reduction 2 (Red₂) Ligand-based: Nc³⁻ → Nc⁴⁻~ -1.40 V~ -1.15 V~ +0.25 V (Easier to reduce)

Note: These are representative values compiled from the literature for illustrative purposes. Actual experimental values may vary.

Expert Insights:

  • Causality of the Shift: The significant anodic shift (less negative potential) for the first reduction and cathodic shift (less positive potential) for the first oxidation in VONc are direct consequences of its extended π-conjugation. This smaller electrochemical gap makes VONc a superior candidate for applications requiring facile electron transfer at lower energy costs, such as in electrocatalysis or as a sensitizer in photodynamic therapy.

  • Metal vs. Ligand Processes: The metal-centered V(IV)/V(V) oxidation is less affected by the expansion of the macrocycle. This is because the d-orbitals of the vanadium ion have less overlap with the extended π-system compared to the ligand's p-orbitals. This differential shift can be used to distinguish between metal- and ligand-centered events.

Conclusion

Cyclic voltammetry provides an indispensable window into the electronic properties of vanadyl naphthalocyanine. A rigorous, self-validating experimental approach reveals that VONc is significantly easier to both oxidize and reduce at the macrocycle compared to its phthalocyanine counterpart. This is a direct and predictable result of its extended π-conjugated system.

For researchers developing next-generation catalysts, NIR-active therapeutic agents, or components for molecular electronics, this distinction is critical. While VOPc remains a robust and versatile molecule, the enhanced redox activity of VONc opens new avenues for applications where facile and low-energy electron transfer is paramount. This guide provides the foundational protocol and comparative framework necessary to explore that potential with confidence and scientific integrity.

References

  • Title: Protocol for cyclic voltammetry Source: iGEM URL: [Link]

  • Title: Cyclic Voltammetry Experiment Source: Gamry Instruments URL: [Link]

  • Title: EXPERIMENT 5. CYCLIC VOLTAMMETRY Source: Michigan State University, Department of Chemistry URL: [Link]

  • Title: Cyclic Voltammetry – Theoretical Experiments Source: PalmSens URL: [Link]

  • Title: Electrochemical Proton Intercalation in Vanadium Pentoxide Thin Films and its Electrochromic Behavior in the near‐IR Region Source: PMC (PubMed Central) URL: [Link]

  • Title: Influence of Edge- and Basal-Plane Sites on the Vanadium Redox Kinetics for Flow Batteries Source: ResearchGate URL: [Link]

  • Title: A Cyclic Voltammetric Study of Electrodes for Reverse Electrodialysis Source: ResearchGate URL: [Link]

  • Title: Experimental study on vanadium redox flow battery performance under asymmetric electrolyte flow configuration Source: ResearchGate URL: [Link]

  • Title: Redox potentials of metal phthalocyanines in non-aqueous media Source: ResearchGate URL: [Link]

  • Title: Modifying the Optical Emission of Vanadyl Phthalocyanine via Molecular Self-Assembly on van der Waals Materials Source: arXiv.org URL: [Link]

  • Title: Electrochemical Proton Intercalation in Vanadium Pentoxide Thin Films and its Electrochromic Behavior in the near-IR Region Source: ResearchGate URL: [Link]

  • Title: Electronic structure of the organic semiconductor vanadyl phthalocyanine (VO-Pc) Source: Journal of Materials Chemistry (RSC Publishing) URL: [Link]

  • Title: Dual Emissive Zn(II) Naphthalocyanines: Synthesis, Structural and Photophysical Characterization with Theory-Supported Insights towards Soluble Coordination Compounds with Visible and Near-Infrared Emission Source: MDPI URL: [Link]

  • Title: An aqueous vanadium complex for the superior electrolyte of a thermo-electrochemical cell Source: Sustainable Energy & Fuels (RSC Publishing) URL: [Link]

  • Title: Solvent effects on the redox properties of thioethers Source: PubMed URL: [Link]

  • Title: Direct Synthesis of Vanadium Phthalocyanine and Its Electronic and Magnetic States in Monolayers and Multilayers on Ag(111) Source: UVSOR Activity Report URL: [Link]

  • Title: Physically Constructing a Galvanic Cell (Electrochemistry) Source: YouTube URL: [Link]

  • Title: Effect of Organic Solvents and Electrode Materials on Electrochemical Reduction of Sulfur Source: International Journal of Electrochemical Science URL: [Link]

  • Title: Electrochemical Studies of Metal Phthalocyanines as Alternative Cathodes for Aqueous Zinc Batteries in “Water-in-Salt” Electrolytes Source: MDPI URL: [Link]

  • Title: Measurements and Utilization of Consistent Gibbs Energies of Transfer of Single Ions: Towards a Unified Redox Potential Scale for All Solvents Source: NIH (National Institutes of Health) URL: [Link]

  • Title: Octafluoro-Substituted Phthalocyanines of Zinc, Cobalt, and Vanadyl: Single Crystal Structure, Spectral Study and Oriented Thin Films Source: PubMed Central URL: [Link]

  • Title: The Redox Chemistry of Metallophthalocyanines in Solution Source: Defense Technical Information Center URL: [Link]

Sources

Performance Benchmarking of Vanadyl Naphthalocyanine in Photodetectors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The NIR Frontier

Vanadyl 2,3-naphthalocyanine (VONc) has emerged as a critical active material for near-infrared (NIR) photodetection, bridging the gap between flexible organic electronics and high-performance inorganic standards. Unlike its phthalocyanine cousins (VOPc), VONc possesses an extended


-conjugated system that redshifts absorption deep into the 700–1000 nm window, a spectral region vital for biomedical imaging (the "biological transparency window") and night-vision surveillance.

The Critical Insight: This guide reveals a massive performance bifurcation based on device architecture. While solution-processed all-organic VONc devices offer flexibility, they currently lag in specific detectivity (


 Jones). In contrast, hybrid VONc/Silicon heterojunctions  have demonstrated industry-leading detectivities exceeding 

Jones, surpassing even commercial silicon PIN diodes in specific NIR bands due to suppressed dark currents.

Material Mechanism & Properties

Molecular Architecture and Absorption

VONc is defined by its central vanadyl (


) unit, which introduces a permanent dipole moment perpendicular to the ligand plane. This dipole influences the stacking habit in thin films, often driving the formation of H-aggregates  (face-to-face stacking).
  • Q-Band Dominance: The extended naphthalene rings push the Q-band absorption from ~700 nm (VOPc) to ~800–900 nm (VONc).

  • Aggregation Shift: In solid-state films, H-aggregation typically causes a hypsochromic (blue) shift relative to the solution phase, moving the peak from ~810 nm back toward ~730–750 nm, though absorption tails often extend to 1000 nm.

Charge Transport Mechanism

The paramagnetic


 center is not merely structural; it participates in charge transfer pathways.[1] In hybrid devices, the VONc layer acts as a hole-transporting/electron-blocking layer, effectively reducing the dark current (

) by preventing minority carrier injection from the silicon substrate.

EnergyAlignment Figure 1: Energy Level Alignment in High-Performance VONc/n-Si Hybrid Photodetectors. Note the barrier preventing electron leakage (Dark Current Suppression). cluster_0 Hybrid Architecture Energy Levels Si_VB n-Si Valence Band (-5.17 eV) Si_CB n-Si Conduction Band (-4.05 eV) VONc_LUMO VONc LUMO (-3.8 eV) Si_CB->VONc_LUMO Electron Blocking Barrier VONc_HOMO VONc HOMO (-5.3 eV) VONc_HOMO->Si_VB Hole Injection (Facilitated) Al_WF Al Cathode (-4.3 eV)

Comparative Performance Analysis

The following data benchmarks VONc against its primary structural analog (VOPc) and the standard inorganic competitor (Silicon).

Table 1: Quantitative Benchmarking of VONc Architectures
MetricHybrid VONc / n-Si (High Performance)All-Organic VONc:PCBM (Flexible)Silicon Naphthalocyanine (SiNc) Standard Silicon (Commercial)
Specific Detectivity (

)

Jones
(at 0V)

Jones (at -1V)

Jones

Jones
Responsivity (

)
0.439 A/W (at 730 nm)0.026 A/W0.3 - 0.5 A/W0.5 - 0.6 A/W
Dark Current (

)

A/cm²

A/cm²

A/cm²

A/cm²
Response Time 2.13 µs (Rise)~240 ms (Rise)~50 µs< 1 ns
Linear Dynamic Range 173 dB ~60 dB~100 dB~120 dB
Fabrication Method Vacuum Thermal EvaporationSolution Processing (Spin Coat)Solution or VacuumLithography / Doping

Analysis of Alternatives:

  • Vs. All-Organic (PCBM Blends): The hybrid device outperforms the all-organic blend by 4 orders of magnitude in detectivity. The organic blend suffers from lower carrier mobility and higher trap densities, leading to slower response times (milliseconds vs. microseconds).

  • Vs. Silicon Naphthalocyanine (SiNc): SiNc is a close competitor. While SiNc devices also achieve high detectivity (

    
     Jones), VONc hybrid devices have shown higher peak detectivity in zero-bias operation, making them superior for self-powered applications.
    

Experimental Protocols

To achieve the high-performance metrics cited above, precise fabrication is required. Below are the validated protocols for the two primary architectures.

Protocol A: High-Performance Hybrid Device (Vacuum Deposition)

Target:


 Jones, Low Dark Current.
  • Substrate Prep: Use n-type single crystal Silicon (100) wafers (Resistivity 1–10

    
    cm).
    
    • Etching: Dip in 5% HF solution for 60s to remove native oxide. Rinse with DI water.

  • Active Layer Deposition:

    • Load VONc powder (purified via sublimation) into a Knudsen cell.

    • Base Pressure:

      
       mbar.
      
    • Deposition Rate: 0.1 – 0.3 nm/s (Critical: Slower rates improve crystallinity).

    • Thickness: Target 80 nm (Optimized for 730 nm absorption).

  • Top Electrode:

    • Deposit Gold (Au) or Aluminum (Al) grid via thermal evaporation through a shadow mask.

    • Thickness: 100 nm.

  • Characterization: Measure I-V curves in dark and under 730 nm LED illumination.

Protocol B: Flexible Organic Device (Solution Processing)

Target: Flexible sensors, large area.

  • Solution Prep:

    • Dissolve VONc and PC

      
      BM (Ratio 1:1) in Chloroform or Dichlorobenzene.
      
    • Concentration: 10 mg/mL.[2]

    • Stirring: 50°C for 12 hours (VONc has lower solubility than P3HT; heat is required).

  • Deposition:

    • Spin coat onto ITO-coated PET or Glass substrates.

    • Speed: 1500 rpm for 60s.

    • Annealing: 100°C for 10 mins (Promotes phase segregation for charge transport).

  • Cathode: Thermal evaporation of LiF (1 nm) / Al (100 nm).

FabricationWorkflow Figure 2: Fabrication Workflows for Hybrid vs. All-Organic VONc Photodetectors cluster_hybrid Hybrid (High Performance) cluster_organic Organic (Flexible) start Start: Substrate Selection h1 n-Si Wafer HF Etch (Remove Oxide) start->h1 o1 ITO/Glass Cleaning start->o1 h2 Vacuum Evaporation of VONc (80nm @ 0.1nm/s) h1->h2 h3 Au Grid Deposition h2->h3 end Characterization (EQE, Detectivity) h3->end o2 Solution Mixing VONc:PC71BM (1:1) o1->o2 o3 Spin Coating (1500 rpm) o2->o3 o4 Thermal Annealing (100°C, 10 min) o3->o4 o4->end

Critical Assessment & Optimization

Stability and Degradation

VONc is thermally stable up to ~300°C, making it superior to many polymer alternatives. However, the Vanadyl center is susceptible to oxidation in the presence of moisture over prolonged periods.

  • Mitigation: Encapsulation with epoxy/glass or ALD-deposited Al

    
    O
    
    
    
    is mandatory for long-term operational stability (>1 month).
The "Blue Shift" Challenge

A common pitfall in VONc device fabrication is the unintended formation of tight H-aggregates, which shifts absorption from 850 nm (NIR) to 730 nm (Red).

  • Optimization Strategy: To push sensitivity deeper into the NIR (closer to 900 nm), use axial ligation (e.g., coordinating the Vanadium center with bulky ligands) or create J-aggregates via specific solvent annealing protocols (e.g., solvent vapor annealing with THF).

References

  • High-Performance Hybrid VONc/Si Photodetectors

    • Title: High performance near-infrared photodetector based on vanadyl 2,3-naphthalocyanine/n-Si heterojunction.
    • Source: ResearchG
    • URL:[Link]

  • All-Organic VONc Blend Performance

    • Title: Naphthalocyanine-Based NIR Organic Photodiode: Understanding the Role of Different Types of Fullerenes.
    • Source: MDPI / Polymers.
    • URL:[Link]

  • Silicon Naphthalocyanine (SiNc)

    • Title: Highly Responsive and Thermally Reliable Near-Infrared Organic Photodiodes Utilizing Naphthalocyanine Molecules.
    • Source: ACS Applied M
    • URL:[Link]

  • VONc Nanoparticles for Biomedical Applications (Context)

    • Title: Vanadyl Naphthalocyanine-Doped Polymer Dots for Near-Infrared Light-Induced Nitric Oxide Release.[3][4]

    • Source: ACS Applied Nano M
    • URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.